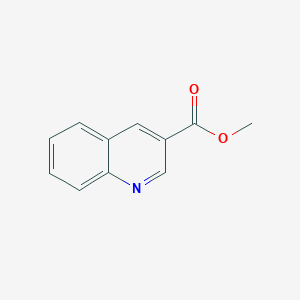

Methyl quinoline-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRATHCADZOYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292961 | |

| Record name | methyl quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53951-84-1 | |

| Record name | 53951-84-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl Quinoline 3 Carboxylate

Classical and Modern Synthetic Routes to Methyl Quinoline-3-carboxylate and its Analogues

The synthesis of the quinoline (B57606) ring system can be achieved through several established and innovative methods. These range from century-old name reactions to modern, highly efficient protocols that leverage catalytic systems, microwave assistance, and one-pot strategies.

Friedländer Synthesis Approaches

The Friedländer annulation, first reported in 1882, is one of the most direct methods for synthesizing quinolines. arabjchem.orgnih.gov The reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester like ethyl acetoacetate (B1235776). ustc.edu.cn The reaction is generally catalyzed by acids or bases and can also be performed under high temperatures without a catalyst. nih.govresearchgate.net

Various catalysts have been employed to improve the efficiency and mildness of the Friedländer synthesis. These include Brønsted acids (e.g., p-toluenesulfonic acid, HCl), Lewis acids (e.g., ZnCl₂, SnCl₂, FeCl₃), and heterogeneous solid acid catalysts like Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia. arabjchem.orgustc.edu.cnderpharmachemica.com For instance, the reaction of 2-aminoacetophenone (B1585202) with ethyl acetoacetate using a nano-crystalline sulfated zirconia catalyst can produce ethyl 2,4-dimethylquinoline-3-carboxylate in high yield under moderate conditions. arabjchem.org Similarly, uranyl acetate (B1210297) has been demonstrated as an efficient, reusable catalyst for the synthesis of 2,3,4-trisubstituted quinolines. derpharmachemica.com Domino reactions combining a nitro reduction with a subsequent Friedländer heterocyclization provide a pathway to quinoline-3-carboxylates from o-nitroaryl carbonyl compounds. mdpi.com

Table 1: Examples of Catalysts in Friedländer Synthesis of Quinoline-3-carboxylates

| Catalyst | Reactants | Product Example | Key Features | Reference(s) |

|---|---|---|---|---|

| Nano-crystalline Sulfated Zirconia | 2-Aminoarylketone + β-Ketoester | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | Heterogeneous, reusable, mild conditions | arabjchem.org |

| Uranyl Acetate (UO₂(CH₃COO)₂·2H₂O) | 2-Aminoacetophenone + Ethylacetoacetate | Ethyl 2,4-dimethylquinoline-3-carboxylate | Reusable, excellent yields, short reaction times | derpharmachemica.com |

| Calcium Triflate (Ca(OTf)₂) | o-Acyl aniline (B41778) + Carbonyl compound | 2-Methyl-3-acyl quinoline | Solvent-free, sustainable catalyst | rsc.org |

Doebner-Miller Reaction Pathways

The Doebner-Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, is another classical method for quinoline synthesis. wikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.org The reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.org While a cornerstone of quinoline synthesis, the Doebner-Miller reaction generally yields 2- and/or 4-substituted quinolines. iipseries.org For example, the reaction of aniline with crotonaldehyde (B89634) (an α,β-unsaturated aldehyde) leads to the formation of 2-methylquinoline. This pathway is not a primary route for the synthesis of 2,4-unsubstituted quinoline-3-carboxylates like the target compound. researchgate.net

Cyclocondensation Reactions (e.g., Isatoic Anhydride (B1165640) with Ethyl Acetoacetate)

A highly effective route to 4-hydroxy-2-methylquinoline-3-carboxylate esters involves the cyclocondensation of isatoic anhydride with the enolate of a β-ketoester, such as ethyl acetoacetate. nih.govresearchgate.net This method provides a convenient two-step synthesis starting from commercially available 2-aminobenzoic (anthranilic) acids. nih.govresearchgate.net In the first step, the anthranilic acid is converted to the corresponding isatoic anhydride using a reagent like triphosgene. nih.govresearchgate.net In the second step, the isatoic anhydride reacts with the sodium enolate of ethyl acetoacetate. nih.govbeilstein-journals.org

A modified protocol uses solid sodium hydroxide (B78521) to generate the enolate in N,N-dimethylacetamide (DMA) at elevated temperatures (e.g., 100 °C), achieving the same outcome as earlier methods that used sodium hydride. beilstein-journals.orgnih.gov The reaction mechanism involves the nucleophilic attack of the enolate on the more electrophilic carbonyl group of the isatoic anhydride, followed by ring-opening, intramolecular cyclization (Dieckmann condensation), and tautomerization to yield the stable 4-hydroxyquinoline (B1666331) product. beilstein-journals.org This approach is versatile, allowing for the synthesis of various substituted quinolines by starting with different substituted anthranilic acids. researchgate.netbeilstein-journals.org

Table 2: Synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate Derivatives

| Starting Material (Substituted Anthranilic Acid) | Base/Solvent System | Temperature | Product | Reference(s) |

|---|---|---|---|---|

| 2-Aminobenzoic acid | NaOH / DMA | 100 °C | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | beilstein-journals.org |

| 2-Amino-5-bromobenzoic acid | NaOH / DMA | 100 °C | Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate | beilstein-journals.orgnih.gov |

Pummerer Reaction-Enabled Modular Synthesis from Amino Acids

A novel and modular approach for the synthesis of 2,4-unsubstituted alkyl quinoline-3-carboxylates utilizes readily available amino acids. researchgate.netacs.org This strategy employs an acidic iodine-dimethyl sulfoxide (B87167) (I₂-DMSO) system to convert aspartates and anilines into the desired quinoline products. acs.orgorganic-chemistry.org The mechanism is a formal [3 + 2 + 1] annulation. organic-chemistry.org The amino acid, such as aspartate, undergoes an I₂-mediated Strecker degradation to provide a C2 synthon. researchgate.netrsc.org Concurrently, DMSO is activated by hydroiodic acid (HI) via a Pummerer reaction to generate a C1 synthon. researchgate.netacs.org These two synthons then react with an aniline derivative to form the quinoline core. rsc.org This method is notable for its modularity, good substrate compatibility, and its ability to construct a synthetically challenging substitution pattern. researchgate.netorganic-chemistry.org The utility of this protocol has been demonstrated in the synthesis of a human 5-HT4 receptor ligand. acs.orgorganic-chemistry.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. thieme-connect.comlew.ro This technology has been successfully applied to the synthesis of various quinoline derivatives, including quinoline-3-carboxylates. researchgate.netnih.gov For instance, the condensation of 2-chloro-3-formyl quinolines with thioglycolic acid esters to form thieno[2,3-b]quinoline-2-carboxylic acid esters is efficiently achieved under microwave irradiation. tandfonline.com

Microwave irradiation can facilitate one-pot, multicomponent reactions. An efficient synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment was achieved via a microwave-assisted, one-pot, three-component reaction of 3-formyl quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF. acs.org The synthesis of pyrano[3,2-c]quinoline-3-carboxylates from 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives and ethyl (E)-2-cyano-3-(furan-2-yl)acrylate also showed significantly improved yields and reduced reaction times under microwave conditions compared to conventional reflux. nih.govrsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Conditions | Time | Yield | Reference(s) |

|---|---|---|---|---|---|

| Synthesis of Ethyl 2-amino-4-(furan-2-yl)-5-oxo-pyrano[3,2-c]quinoline-3-carboxylate | Conventional | Ethanol (B145695)/K₂CO₃, reflux | 10-12 h | 70-85% | nih.gov |

| Synthesis of Ethyl 2-amino-4-(furan-2-yl)-5-oxo-pyrano[3,2-c]quinoline-3-carboxylate | Microwave | Ethanol/K₂CO₃, MWI | 4-8 min | 80-94% | nih.gov |

One-Pot Synthesis Strategies

One-pot synthesis and multicomponent reactions (MCRs) are highly desirable in modern organic synthesis due to their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation. rsc.org Several one-pot strategies have been developed for quinoline-3-carboxylate derivatives.

A facile one-pot synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives involves the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various salicylaldehydes. beilstein-journals.org This process proceeds via an in-situ Williamson ether formation, followed by ester hydrolysis and intramolecular cyclization. beilstein-journals.org Another example describes a three-step one-pot synthesis of (E)-6-chloro-2-(arylvinyl)quinoline-3-carboxylic acids from ethyl 6-chloro-2-(chloromethyl) quinoline-3-carboxylate and aromatic aldehydes. nih.gov

Furthermore, tandem reactions like a one-pot Friedländer annulation followed by a chemoselective Csp³–H functionalization have been developed. For example, 2-methyl-3-acyl quinolines, generated in situ via a calcium-catalyzed Friedländer reaction, can undergo further functionalization to create structurally diverse quinoline heterocycles. rsc.org These one-pot methodologies streamline synthetic sequences, reduce waste from purification of intermediates, and provide rapid access to complex molecular architectures. researchgate.netconnectjournals.com

Regioselective Alkylation Studies

The alkylation of quinoline derivatives, particularly those with multiple nucleophilic centers, presents a challenge in controlling regioselectivity. The presence of nitrogen, oxygen, and sulfur atoms in precursors to methyl quinoline-3-carboxylate derivatives leads to the potential for N-, O-, and S-alkylation, respectively. Understanding and controlling the site of alkylation is crucial for the targeted synthesis of specific isomers.

S-Alkylation of Thioxo-Quinoline-3-carboxylates

In the case of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which possesses three potential sites for electrophilic attack (S, N, and O), alkylation with methyl iodide has been shown to be highly regioselective. mdpi.comnih.gov The initial alkylation predominantly occurs at the sulfur atom, leading to the formation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. mdpi.comnih.govgrafiati.comresearchgate.net This S-methylation can be achieved with near-quantitative yield under mild conditions, such as in a DMF solution at 50°C with triethylamine (B128534) as the base. mdpi.com The high selectivity for S-alkylation in the first step is a key finding for the reliable design of combinatorial libraries of these compounds. mdpi.comnih.govgrafiati.com

| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield | Reference |

| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | Methyl iodide (CH₃I) | Triethylamine | DMF | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | >80% | mdpi.com |

O-Alkylation and N-Alkylation Product Formation and Control

While the initial alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate favors the sulfur atom, subsequent alkylation can lead to a mixture of O- and N-methylated products. mdpi.comnih.gov Further reaction of the S-methylated product with methyl iodide results in the formation of both methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (O-alkylation) and methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (N-alkylation), with the O-methylated product being predominant. mdpi.comnih.govgrafiati.com

The control of N- versus O-alkylation is a classic challenge in the synthesis of heterocyclic compounds like quinolones. nih.govjuniperpublishers.comjuniperpublishers.com The regioselectivity can be influenced by factors such as the nature of the electrophile, the base, and the solvent. For instance, in the alkylation of isoquinolin-1-ones, a related heterocyclic system, using (hetero)benzyl halides tends to result in N-alkylation, whereas employing Mitsunobu conditions with (hetero)benzylic alcohols favors O-alkylation. rsc.orgresearchgate.net While specific conditions for selectively controlling O- vs. N-alkylation of methyl quinoline-3-carboxylate precursors are not extensively detailed in the provided context, the principles observed in similar systems suggest that hard and soft acid-base (HSAB) theory could be applied to rationalize the outcomes. rsc.org Generally, alkylation of the alkali salt of similar heterocycles like 2-pyridone in DMF predominantly occurs at the nitrogen atom, while using a silver salt in benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov

| Starting Material | Alkylating Agent | Conditions | Products | Predominant Product | Reference |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Methyl iodide (CH₃I) | Subsequent alkylation | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate & Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | O-methylated product | mdpi.comnih.gov |

Mechanistic Investigations of Alkylation Reactions

Mechanistic studies on the alkylation of quinoline derivatives have employed theoretical calculations and experimental observations to rationalize the observed regioselectivity. rsc.org For the alkylation of substituted 3-ethoxycarbonyl-4-oxo-quinolines, it has been suggested that the reaction proceeds through a nucleophilic enolate intermediate, which then selectively leads to the N-alkylated product. rsc.org The analysis of total charge distribution and frontier orbitals, based on semi-empirical calculations, supports this selective N-alkylation. rsc.org Klopman’s theorem and Pearson’s HSAB theory have also been used to explain the site of attack. rsc.org

In the context of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, quantum chemical calculations of the geometry and electron structure of the corresponding anion were performed to understand the regioselectivity of methylation. mdpi.comnih.gov These theoretical studies, combined with experimental results, provide a basis for predicting and controlling the outcome of alkylation reactions for the targeted synthesis of specific quinoline derivatives.

Derivatization Strategies and Functionalization

Methyl quinoline-3-carboxylate is a valuable scaffold for creating a diverse library of quinoline derivatives through various synthetic strategies. These strategies include the introduction of substituents at different positions of the quinoline ring and the formation of hybrid molecules by conjugating the quinoline core with other heterocyclic systems.

Synthesis of Substituted Quinoline-3-carboxylate Derivatives

A variety of methods have been developed for the synthesis of substituted quinoline-3-carboxylate derivatives. One approach involves a Pummerer reaction-enabled modular synthesis that utilizes readily available aspartates and anilines to produce alkyl quinoline-3-carboxylates. acs.orgresearchgate.netorganic-chemistry.org This method proceeds via a formal [3 + 2 + 1] annulation of concurrently generated synthons. acs.orgresearchgate.netorganic-chemistry.org Another strategy is the Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates, which yields ethyl quinoline-3-carboxylates. beilstein-journals.org

Furthermore, functionalization at the 2- and 4-positions of the quinoline ring has been achieved. For instance, ethyl 2,4-bis((E)-styryl)quinoline-3-carboxylates have been synthesized for the first time via a one-pot successive Arbuzov/Horner–Wadsworth–Emmons reaction. rsc.orgnih.gov This method starts from the newly synthesized ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. rsc.orgnih.gov Additionally, ethyl 2-(substituted-piperazin-1-ylmethyl)-quinoline-3-carboxylate derivatives have been prepared through the SN2 reaction of ethyl 2-(bromomethyl)quinoline-3-carboxylate with N-substituted piperazines. sioc-journal.cn

| Synthetic Method | Starting Materials | Product Type | Reference |

| Pummerer Reaction/[3+2+1] Annulation | Aspartates, Anilines | Alkyl quinoline-3-carboxylates | acs.orgresearchgate.netorganic-chemistry.org |

| Rh(II)-catalyzed Cyclopropanation/Ring Expansion | Indoles, Halodiazoacetates | Ethyl quinoline-3-carboxylates | beilstein-journals.org |

| Arbuzov/Horner–Wadsworth–Emmons Reaction | Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, Aromatic aldehydes | 2,4-bis((E)-styryl)quinoline-3-carboxylates | rsc.orgnih.gov |

| SN2 Reaction | Ethyl 2-(bromomethyl)quinoline-3-carboxylate, N-substituted piperazines | 2-(substituted-piperazin-1-ylmethyl)-quinoline-3-carboxylates | sioc-journal.cn |

Formation of Hybrid Quinoline Systems (e.g., Benzofuran-Quinoline Conjugates)

The synthesis of hybrid molecules incorporating the quinoline-3-carboxylate moiety with other heterocyclic systems, such as benzofuran, has been an area of active research. beilstein-journals.orgnih.gov A facile one-pot reaction has been developed for the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. beilstein-journals.orgnih.govscielo.brresearchgate.net This method involves the reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes. beilstein-journals.orgnih.gov The reaction proceeds through an in situ Williamson ether formation, followed by hydrolysis and intramolecular cyclization. nih.govscielo.br This approach provides straightforward access to benzofuran-quinoline conjugates in good yields. beilstein-journals.orgnih.gov

Introduction of Heterocyclic Moieties (e.g., Pyrano, Pyrazolylmethyl)

The fusion or attachment of other heterocyclic rings to the methyl quinoline-3-carboxylate framework can lead to novel compounds with enhanced biological activities.

Pyranoquinolines:

The synthesis of pyrano[3,2-c]quinoline derivatives often involves a one-pot, three-component reaction. For instance, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with various aldehydes and active methylene (B1212753) nitriles in an aqueous medium, catalyzed by ethanolamine, yields ethyl 2-amino-4-(substituted)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates in high yields (70-95%). grafiati.com This method is considered environmentally friendly due to the use of water as a solvent. grafiati.com Microwave-assisted synthesis has also been employed to create novel pyranoquinolone derivatives. rsc.org These compounds can be synthesized by reacting 4-hydroxyquinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, leading to 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones. evitachem.com

Pyrazolylmethyl Quinolines:

Derivatives of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid have been synthesized as potential HIV-1 integrase inhibitors. mdpi.comnih.gov The synthesis involves the alkylation of ethyl 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylates followed by hydrolysis to the corresponding carboxylic acids. mdpi.comresearchgate.net The initial pyrazolylmethyl quinoline ester can be prepared through a multi-step sequence starting from the appropriate pyrazole (B372694) derivatives. mdpi.com

Transformation of Ester Group to Carboxylic Acid

The hydrolysis of the methyl ester group in methyl quinoline-3-carboxylate to a carboxylic acid is a common and crucial transformation, as the resulting quinoline-3-carboxylic acid moiety is a key feature in many biologically active compounds. nih.gov

This transformation is typically achieved through basic or acidic hydrolysis. For example, suspending the ester in an aqueous sodium hydroxide solution and refluxing for a period, followed by acidification, yields the corresponding quinoline-3-carboxylic acid. mdpi.comgoogle.com Similarly, refluxing the ester in aqueous hydrochloric acid can also effect the hydrolysis. mdpi.com The choice between acidic or basic conditions can depend on the stability of other functional groups present in the molecule. google.com

This hydrolysis step is often the final step in the synthesis of quinoline-based drugs, converting the ester precursor into the active carboxylic acid form. mdpi.comnih.govresearchgate.net

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the quinoline ring provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Halogenation:

The regioselective bromination of methyl quinoline-3-carboxylate can be achieved using bromine in sulfuric acid. The electron-withdrawing nature of the ester group at the 3-position directs the electrophilic substitution primarily to the 6-position. Other positions on the quinoline ring can also be halogenated depending on the starting material and reaction conditions. For example, 7-bromo-8-methylquinoline-3-carboxylic acid has been synthesized, indicating that various halogenation patterns are possible. The synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate has also been reported, showcasing the possibility of halogenating methyl groups on the quinoline ring. rsc.org

Cross-Coupling Reactions:

The halogenated quinoline-3-carboxylates are versatile substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. nih.gov These reactions allow for the formation of new carbon-carbon bonds by coupling the haloquinoline with boronic acids. For instance, 3-bromo-4-trifloxyquinolin-2(1H)-ones can undergo regiocontrolled Suzuki coupling to yield 4- and 3,4-substituted quinolin-2(1H)-ones by tuning the reaction temperature and the amount of arylboronic acid. nih.gov Chromium-catalyzed cross-coupling reactions of halo-quinolines with alkylmagnesium reagents have also been developed, providing an efficient method for C(sp2)–C(sp3) bond formation. thieme-connect.com

Catalysis and Reaction Conditions

The synthesis of methyl quinoline-3-carboxylate and its derivatives is highly dependent on the choice of catalysts and the optimization of reaction conditions.

Catalyst Systems in Quinoline-3-carboxylate Synthesis (e.g., KHSO4, recyclable catalysts)

A variety of catalysts have been employed in the synthesis of quinoline-3-carboxylates, with a growing emphasis on recyclable and environmentally benign options.

Potassium Hydrogen Sulfate (B86663) (KHSO4): KHSO4 has been used as an efficient catalyst for the synthesis of quinoline derivatives via the Friedländer condensation. grafiati.combeilstein-journals.org For example, it catalyzes the reaction of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate to produce ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate. beilstein-journals.org

Recyclable Catalysts: The development of recyclable catalysts is a key aspect of green chemistry. Examples include:

PMA-Silica: Phosphomolybdic acid supported on silica (B1680970) (PMA-Silica) has been used as a recyclable catalyst for the synthesis of quinolines from 2-amino aryl ketones and aliphatic ketones. derpharmachemica.com The catalyst can be recovered by filtration and reused multiple times without significant loss of activity. derpharmachemica.com

Palladium Catalysts: Palladium catalysts used in cross-coupling and carbonylation reactions can often be recovered and reused. researchgate.netacs.orgresearchgate.net For instance, a palladium catalyst in a toluene/poly(ethylene glycol) (PEG-2000) system for a modified Friedländer synthesis could be reused five times without loss of activity. researchgate.net

Ionic Liquids: Sulfonic acid functionalized ionic liquids have been used as recyclable dual solvent-catalysts for the Friedländer annulation, offering high yields and easy separation of the catalyst. nih.govacademie-sciences.fr

| Catalyst System | Reaction Type | Key Advantages |

| KHSO4 | Friedländer Condensation | Inexpensive, efficient. beilstein-journals.org |

| PMA-Silica | Friedländer Annulation | Recyclable, high yields, mild conditions. derpharmachemica.com |

| Palladium on PEG | Modified Friedländer Synthesis | Recyclable, good yields. researchgate.net |

| Ionic Liquids | Friedländer Annulation | Recyclable, high yields, solvent-free conditions. nih.govacademie-sciences.fr |

Solvent Effects and Temperature Optimization

The choice of solvent and reaction temperature plays a critical role in the outcome of quinoline-3-carboxylate synthesis, affecting reaction rates, yields, and selectivity.

Solvent Effects: Solvents can range from polar protic, like ethanol and water, to aprotic, like dichloromethane (B109758) and toluene, and even solvent-free conditions. grafiati.comnih.govacademie-sciences.fr The use of water as a solvent in some three-component reactions is an example of a green chemistry approach. grafiati.com In some cases, ionic liquids can act as both the solvent and the catalyst. nih.gov

Temperature Optimization: Reaction temperatures can vary from room temperature to reflux conditions. academie-sciences.frgoogle.com Optimization of temperature is crucial for maximizing yield and minimizing reaction time. For instance, in the synthesis of ethyl 2-methyl-4-phenylquinoline-3-carboxylate using an ionic liquid catalyst, increasing the temperature from 25 °C to 70 °C dramatically decreased the reaction time from 300 minutes to 5 minutes and increased the yield from 30% to 94%. academie-sciences.fr However, further increasing the temperature to 80 °C only provided a marginal increase in yield. academie-sciences.fr

| Reaction | Solvent | Temperature (°C) | Yield (%) | Time |

| Ethyl 2-methyl-4-phenylquinoline-3-carboxylate synthesis | Solvent-free | 25 | 30 | 300 min |

| Ethyl 2-methyl-4-phenylquinoline-3-carboxylate synthesis | Solvent-free | 60 | 56 | 30 min |

| Ethyl 2-methyl-4-phenylquinoline-3-carboxylate synthesis | Solvent-free | 70 | 94 | 5 min |

| Ethyl 2-methyl-4-phenylquinoline-3-carboxylate synthesis | Solvent-free | 80 | 96 | 5 min |

| (Data from a study using a 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate catalyst) academie-sciences.fr |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to reduce environmental impact and improve efficiency.

Multicomponent Reactions (MCRs): MCRs are atom-economical processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and energy consumption. researchgate.nettandfonline.com The synthesis of pyrano[3,2-c]quinolones is a prime example of an MCR. grafiati.com

Use of Greener Solvents: The use of water as a solvent is highly encouraged in green synthesis. grafiati.comrsc.org Solvent-free reactions, where the reactants themselves act as the solvent, represent an even greener alternative. nih.govacademie-sciences.fr

Alternative Energy Sources: Microwave irradiation has been utilized to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.org Ultrasound-assisted synthesis is another green technique that can improve reaction efficiency. rsc.org

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone of chemical analysis, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For methyl quinoline-3-carboxylate, various NMR techniques are employed to confirm its structure.

Proton NMR (¹H-NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In the case of ethyl 2-methylquinoline-3-carboxylate, a related compound, the proton signals appear at specific chemical shifts (δ) in the spectrum, measured in parts per million (ppm). For instance, the singlet for the methyl group (CH₃) appears at 3.01 ppm, while the quartet for the methylene (B1212753) group (CH₂) of the ethyl ester is observed at 4.46 ppm, and the triplet for the terminal methyl group of the ethyl ester is at 1.48 ppm. The aromatic protons of the quinoline (B57606) ring system produce signals in the downfield region, typically between 7.56 and 8.76 ppm, reflecting their deshielded nature. rsc.org

The splitting of these signals, known as spin-spin coupling, provides information about adjacent protons. For example, a quartet indicates that the methylene protons are adjacent to a methyl group. The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between neighboring protons.

¹H-NMR Data for Ethyl 2-methylquinoline-3-carboxylate

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-aromatic | 8.76 | s | |

| H-aromatic | 8.06 | d | 8.4 |

| H-aromatic | 7.89 | d | 7.8 |

| H-aromatic | 7.80 | t | 8.1 |

| H-aromatic | 7.56 | t | 7.5 |

| -OCH₂CH₃ | 4.46 | q | 7.2 |

| -CH₃ | 3.01 | s | |

| -OCH₂CH₃ | 1.48 | t | 7.2 |

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in methyl quinoline-3-carboxylate gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the electronegativity of the atoms attached to it. For example, the carbonyl carbon of the ester group is typically found at a low field (around 165 ppm) due to the deshielding effect of the two oxygen atoms. The carbons of the aromatic quinoline ring appear in the range of approximately 120-150 ppm.

In a similar compound, ethyl 7-bromo-8-methylquinoline-3-carboxylate, the carbonyl carbon of the ester appears at 165.2 ppm. rsc.org The carbons of the quinoline ring system are observed between 123.0 and 149.6 ppm. rsc.org The methyl and ethyl ester carbons have characteristic upfield shifts. rsc.org

¹³C-NMR Data for Ethyl 7-bromo-8-methylquinoline-3-carboxylate

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165.2 |

| C-aromatic | 149.6 |

| C-aromatic | 149.0 |

| C-aromatic | 138.7 |

| C-aromatic | 137.5 |

| C-aromatic | 131.6 |

| C-aromatic | 128.4 |

| C-aromatic | 127.3 |

| C-aromatic | 125.7 |

| C-aromatic | 123.0 |

| -OCH₂CH₃ | 61.5 |

| -CH₃ | 17.6 |

| -OCH₂CH₃ | 14.3 |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between atoms in a molecule. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This information is crucial for assembling the molecular structure by linking different fragments identified in the ¹H and ¹³C-NMR spectra. For complex quinoline alkaloids, 2D NMR techniques like HMBC are essential for unambiguously assigning the structure. researchgate.net

For fluorinated analogues of methyl quinoline-3-carboxylate, fluorine-19 NMR (¹⁹F-NMR) spectroscopy is a valuable analytical tool. rsc.org The ¹⁹F nucleus is NMR-active and has a wide chemical shift range, making it highly sensitive to changes in the local electronic environment. nih.gov This sensitivity allows for the detailed characterization of fluorinated organic molecules. nih.gov ¹⁹F-NMR can be used to confirm the presence and position of fluorine atoms within the quinoline ring system. The chemical shifts and coupling constants observed in ¹⁹F-NMR spectra provide unique structural information. For instance, in ethyl 7-fluoro-6-methylquinoline-3-carboxylate, the fluorine atom's environment is confirmed by its characteristic signal in the ¹⁹F-NMR spectrum. rsc.org

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular weight of a compound, which allows for the determination of its elemental composition. For example, the calculated mass for the protonated molecule of ethyl 7-fluoro-6-methylquinoline-3-carboxylate (C₁₃H₁₃FNO₂ + H)⁺ is 234.0925, and the experimentally found mass is 234.0922, confirming the molecular formula. rsc.org Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to separate methyl quinoline-3-carboxylate from any impurities before it is introduced into the mass spectrometer, thereby confirming the purity of the sample while also determining its molecular weight. mdpi.com

Identification of Reaction Products and Intermediates

The characterization of reaction pathways involving methyl quinoline-3-carboxylate and its derivatives often relies on the identification of key intermediates and final products. In the synthesis of quinolines through phosphine-catalyzed reactions, attempts to identify reaction intermediates using NMR spectroscopy to monitor the reaction between reactants did not reveal any discernible intermediates during the course of the reaction scispace.com. However, in related reactions, the isolation of a Michael adduct alongside the final quinoline product suggests a possible mechanistic pathway scispace.com.

In other synthetic applications, derivatives of quinoline-3-carboxylate serve as crucial intermediates. For instance, ethyl 2-amino-4-chloro-methyl-quinoline-3-carboxylate acts as a key intermediate in the synthesis of iminophosphorane, which subsequently reacts in an Aza-Wittig reaction to form carbodiimides rsc.orgnih.gov. These carbodiimides are then used without further purification in subsequent steps rsc.orgnih.gov.

The synthesis of more complex heterocyclic systems also utilizes quinoline-3-carboxylate intermediates. A two-step synthesis to create a pyranoquinoline involves the initial Williamson-type reaction of ethyl 2-bromomethyl-3-quinoline-3-carboxylate to afford an intermediate, ethyl 2-[(2-ethoxy-2-oxoethoxy)methyl]quinoline-3-carboxylate researchgate.net. This intermediate then undergoes a Dieckmann condensation researchgate.net. Similarly, a one-pot synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives proceeds through an ethyl 2-[(2-formylphenoxy)methyl]quinoline-3-carboxylate intermediate, which is formed from the Williamson reaction of ethyl 2-(bromomethyl)quinoline-3-carboxylate with salicylaldehyde (B1680747) scielo.br.

Furthermore, in studies on the reductive formylation of N-heteroarenes, methyl quinoline-3-carboxylate is used as a starting material rsc.org. The investigation into the reaction mechanism raised speculation that 1,2,3,4-tetrahydroquinoline (B108954) might serve as a reactive intermediate in the process rsc.org.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation

Single-Crystal X-ray Diffraction (SCXRD) is an essential technique for the unambiguous determination of the three-dimensional structure of crystalline solids, providing precise information on molecular conformation and intermolecular interactions.

In the study of quinoline derivatives, SCXRD has been employed to confirm the constitution and stereochemistry of complex molecules. For example, the structures of several newly synthesized 2,4-distyrylquinolines, which were initially deduced from spectroscopic data, were fully confirmed by SCXRD analysis iucr.org. This technique provided definitive information on their molecular conformations and the nature of intermolecular interactions within the solid state iucr.org. The analysis of various 2,4-distyrylquinoline derivatives, differing in substituents on the quinoline ring and arylvinyl fragments, was successfully carried out using this method iucr.org.

Similarly, the structural characterization of an unexpected product, ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate, was achieved through SCXRD researchgate.net. The analysis provided a detailed view of the molecule's structure, including an ORTEP (Oak Ridge Thermal Ellipsoid Plot) drawing that illustrates the atomic arrangement and thermal ellipsoids researchgate.net. This confirmation was crucial in understanding a reaction that occurred during the attempted preparation of a different quinolone derivative researchgate.net.

| Parameter | Value |

|---|---|

| Empirical formula | C21 H21 N O3 |

| Formula weight | 335.39 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups present in a molecule. The IR spectrum of Methyl quinoline-3-carboxylate exhibits characteristic absorption bands that confirm its molecular structure. Key peaks include those corresponding to the C=O stretching of the ester group and vibrations associated with the aromatic quinoline ring.

Detailed research findings report specific vibrational frequencies for Methyl quinoline-3-carboxylate. The presence of the ester functional group is prominently indicated by a strong absorption band around 1714-1722 cm⁻¹ scispace.comescholarship.orgderpharmachemica.com. Aromatic C-H stretching and ring vibrations are also observed.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3056 | Aromatic C-H Stretch |

| 2948 | Aliphatic C-H Stretch (Methyl) |

| 1714 | C=O Stretch (Ester) |

| 1618 | C=C Aromatic Ring Stretch |

| 1572 | C=C Aromatic Ring Stretch |

| 1433 | C-H Bend |

| 1290 | C-O Stretch (Ester) |

| 1100 | C-O Stretch (Ester) |

In the synthesis of more complex molecules derived from quinoline-3-carboxylates, such as 2-amino-pyrimido[4,5-b]quinolin-4(10H)-one derivatives, IR spectroscopy is used alongside other techniques to characterize the final reaction products rsc.org.

Elemental Analysis

Elemental analysis is a crucial method for determining the empirical formula of a compound by quantifying its constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N). This technique provides fundamental data that, in conjunction with mass spectrometry, confirms the molecular formula of a synthesized compound. For derivatives of methyl quinoline-3-carboxylate, the experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed chemical structure to verify its purity and composition.

Research studies on various substituted quinoline-3-carboxylates consistently report elemental analysis data to validate the structures of newly synthesized compounds. The close agreement between the found and calculated values confirms the successful synthesis of the target molecules.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 4-amino-5-(2-amino-2-methylpropoxy)-2-methyl-quinoline-3-carboxylate | C17H20N2O3 | C | 67.98 | 67.74 | google.com |

| H | 6.71 | 7.01 | |||

| N | 9.33 | 9.40 | |||

| 2-(5-tert-butyl-1-benzofuran-2-yl)-quinoline-3-carboxylic acid | C22H13NO3 | C | 77.87 | 77.85 | scielo.br |

| H | 3.86 | 3.89 | |||

| N | 4.13 | 4.10 | |||

| Ethyl 2-[(2-formylphenoxy)methyl]-quinoline-3-carboxylate | C20H17NO4 | C | 71.63 | 71.69 | scielo.br |

| H | 5.11 | 5.04 | |||

| N | 4.18 | 4.23 |

Computational and Theoretical Studies of Methyl Quinoline 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, offering profound insights into its stability and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and geometry of molecules. rsc.org It has been applied to various quinoline (B57606) derivatives to understand their fundamental characteristics. rsc.orgdergi-fytronix.comsemanticscholar.org Calculations, often using the B3LYP exchange-correlation functional with basis sets like 6-31G or 6-311++G(d,p), are performed to optimize the molecular geometry to its lowest energy state. rsc.orgdergi-fytronix.comresearchgate.net

This optimization provides precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate key electronic descriptors derived from Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial for assessing the molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap generally implies higher reactivity. rsc.org For instance, in studies of various quinoline derivatives, the charge density for the HOMO is often found accumulated on the quinoline ring and amide groups, while the LUMO density is spread across the quinoline system, indicating the primary sites for electronic interactions. rsc.org

| Parameter | Description | Typical Implication |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital; indicates the ability to donate an electron. | Higher values suggest a better electron donor. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first electron-empty orbital; indicates the ability to accept an electron. | Lower values suggest a better electron acceptor. |

| ΔE (Energy Gap = ELUMO - EHOMO) | The energy difference between HOMO and LUMO, related to molecular stability. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. rsc.org |

The electronic data obtained from DFT calculations are fundamental to predicting how a molecule will react. The distribution of electron density and the locations of the HOMO and LUMO orbitals indicate the most probable sites for electrophilic and nucleophilic attacks. rsc.org For example, theoretical interpretations of the methylation of a methyl quinoline-3-carboxylate derivative used DFT calculations to evaluate the electron distribution of the corresponding anion, successfully explaining the experimentally observed regioselectivity of the reaction. mdpi.com

By analyzing reactivity descriptors, chemists can predict and rationalize the outcomes of chemical reactions, which is essential for designing targeted syntheses of new compounds. mdpi.com This predictive power allows for the efficient development of focused libraries of quinoline derivatives for various applications. mdpi.com

Molecular Dynamics (MD) Simulations in Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for investigating how molecules behave at interfaces, such as the interaction between a corrosion inhibitor and a metal surface. bohrium.com

Quinoline-3-carboxylate derivatives have been identified as effective corrosion inhibitors for mild steel in acidic environments. bohrium.com MD simulations provide a molecular-level view of how these inhibitor molecules adsorb onto the metal surface. bohrium.com Simulations show that the quinoline molecules tend to adsorb in a flat, parallel orientation on the metal surface, maximizing their contact area. bohrium.comresearchgate.net This adsorption creates a protective film that shields the metal from corrosive agents present in the solution. bohrium.comabechem.com The strength and nature of this adsorption, which often follows the Langmuir adsorption isotherm, can be correlated with the inhibitor's efficiency. bohrium.com For example, studies on pyrano[3,2–h]quinoline-3-carboxylate derivatives demonstrated high inhibition efficiencies, reaching up to 94.1% at a concentration of 1 mM. bohrium.com

Table 2: Corrosion Inhibition Performance of Quinoline-3-Carboxylate Derivatives Data from a study on Methyl 2-amino-4-aryl-4H-pyrano[3,2–h]quinoline-3-carboxylate derivatives (P-1 and P-2) on mild steel in 1 M HCl. bohrium.com

| Inhibitor Compound | Concentration (M) | Maximum Inhibition Efficiency (%) | Adsorption Isotherm Model |

|---|---|---|---|

| P-1 (4-chlorophenyl derivative) | 10-3 | 89.8 | Langmuir |

| P-2 (4-methoxyphenyl derivative) | 10-3 | 94.1 | Langmuir |

MD simulations are crucial for elucidating the mechanism of action of inhibitors. By calculating the interaction and binding energies between the inhibitor molecules and the metal surface, researchers can understand the forces driving the adsorption process. The results from MD simulations often support a mixed-mode inhibition mechanism, involving both physisorption (electrostatic interactions) and chemisorption (charge sharing and donation from inhibitor to metal). abechem.com The theoretical findings from both DFT and MD simulations consistently support and explain experimental observations from electrochemical techniques, providing a comprehensive understanding of the corrosion inhibition mechanism. bohrium.comresearchgate.net

Molecular Docking Simulations in Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.net This method is widely used in drug discovery to screen for potential therapeutic agents. Derivatives of the quinoline-3-carboxylate scaffold have been investigated as inhibitors for various biological targets.

For instance, molecular docking simulations have suggested that certain methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate derivatives can act as potent inhibitors of Hepatitis B Virus (HBV) replication by interacting with HBV core proteins. mdpi.com Similarly, related quinoline-3-carboxamide (B1254982) structures have been studied as inhibitors of the phosphatidylinositol 3-kinase-related kinases (PIKK) family, which are important in DNA damage response pathways. mdpi.comdntb.gov.uaresearchgate.net Docking studies show that the quinoline nitrogen often plays a key role by binding to the hinge region of these kinases. mdpi.comdntb.gov.uaresearchgate.net In-silico studies have also explored the interaction of quinoline-3-carboxylic acids with the minor groove of DNA, suggesting a potential mechanism for their anticancer activity. researchgate.net These computational predictions are vital for prioritizing compounds for further experimental testing in vitro and in vivo. researchgate.net

Table 3: Potential Biological Targets for Quinoline-3-Carboxylate/Carboxamide Scaffolds Identified via Molecular Docking

| Compound Scaffold | Potential Biological Target | Therapeutic Area |

|---|---|---|

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Hepatitis B Virus (HBV) Core Protein mdpi.com | Antiviral |

| Quinoline-3-carboxamides (B1200007) | ATM, ATR, DNA-PKcs Kinases mdpi.comdntb.gov.ua | Oncology |

| Quinoline-3-carboxylic acids | DNA Minor Groove researchgate.net | Oncology |

Ligand-Target Binding Prediction (e.g., Enzyme Inhibition, Receptor Binding)

Molecular docking simulations are a primary tool for predicting how a ligand, such as a methyl quinoline-3-carboxylate derivative, will bind to the active site of a protein. These simulations provide insights into the binding energy and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Studies on various derivatives of the quinoline-3-carboxylate framework have predicted their potential as inhibitors for a range of biological targets. For instance, molecular docking simulations have suggested that certain derivatives of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate could be potent inhibitors of Hepatitis B Virus (HBV) replication nih.gov. Similarly, quinoline-3-carboxamide derivatives have been designed and studied as potential inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a crucial enzyme in the DNA damage response pathway mdpi.comresearchgate.net. The quinoline nitrogen is predicted to bind to the hinge region of the kinase, acting as a competitive inhibitor of ATP mdpi.com.

Further computational studies have explored the interaction of quinoline derivatives with other significant targets. Docking studies have been performed on 2-chloroquinoline-3-carboxamide derivatives against the Ephrin B4 (EPHB4) receptor, which is implicated in cancer researchgate.net. Other research has focused on dihydrofolate reductase (DHFR) as a target for antibacterial agents, with docking results revealing good binding affinities for certain quinoline derivatives benthamdirect.com. The versatility of the quinoline scaffold is also evident in its predicted binding to the DNA minor groove, suggesting a potential mechanism for anticancer activity researchgate.net.

The table below summarizes the findings from various molecular docking studies on quinoline-3-carboxylate derivatives, highlighting the target, the specific derivative class, and key predictive insights.

| Target Enzyme/Receptor | Derivative Class | Predicted Binding Interactions and Insights |

| Hepatitis B Virus (HBV) Replication | Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates | Potent inhibition predicted through molecular docking simulations nih.gov. |

| ATM Kinase | Quinoline-3-carboxamides | The quinoline nitrogen binds to the hinge region of the kinase, acting as an ATP competitor mdpi.com. |

| Ephrin B4 (EPHB4) Receptor | 2-chloroquinoline-3-carboxamides | Docking scores were higher compared to the standard drug gefitinib, indicating strong binding potential researchgate.net. |

| Dihydrofolate Reductase (DHFR) | Quinoline derivatives | Compounds showed low binding energy and good binding affinity with the DHFR enzyme, suggesting potential as antibacterial agents benthamdirect.com. |

| DNA Minor Groove | Quinoline-3-carboxylate derivatives | In silico studies support interactions with the A/T minor groove region of B-DNA, suggesting an anticancer mechanism researchgate.net. |

Structure-Activity Relationship (SAR) Insights from In Silico Data

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. In silico SAR analyses correlate the structural features of molecules with their predicted biological activity, guiding the design of more effective derivatives.

For quinoline-3-carboxamide derivatives targeting ATM kinase, SAR studies have indicated that the substitution pattern on the quinoline ring significantly influences activity. For example, it was found that a methoxy (-OCH3) group at the para position of a phenyl ring attached to the carboxamide moiety resulted in the best activity mdpi.com. Conversely, other studies on quinoline derivatives have shown that substitutions at the C-3 position of the quinoline ring can sometimes compromise the desired biological activity mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) models provide a more detailed, quantitative correlation between the physicochemical properties of a series of compounds and their biological activity. A 3D-QSAR model developed for quinoline derivatives as potential anti-gastric cancer agents revealed that specific structural characteristics are beneficial for enhancing their therapeutic properties semanticscholar.org. Analysis of CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) contour maps can pinpoint regions where steric bulk, electrostatic charge, or hydrophobicity can be modified to improve activity semanticscholar.orgmdpi.com. For instance, analysis of quinoline derivatives against P. falciparum showed that a halogen atom at position 7 of the quinoline core favors inhibitory activity, while a hydrophilic substituent is preferred at position 4 mdpi.com.

Key SAR insights from computational studies on quinoline derivatives include:

Substitution Position: The position of substituents on the quinoline core is critical. For certain anticancer activities, substitution at the C-2 position was found to be less favorable, while the presence of a carboxyl group at the C-4 position appeared important for interaction with targets like the MRP2 protein mdpi.comnih.gov.

Nature of Substituents: The electronic properties of substituents play a significant role. For ATM kinase inhibitors, modifying substituents with halogens, alkyl, and oxy-alkyl groups was used to study the effect on cytotoxicity researchgate.net.

Core Structure Modification: The quinoline-3-carboxylic acid scaffold itself is a key pharmacophoric element. Replacing it can lead to changes in binding modes and activity, as seen in the design of novel DHODH inhibitors mdpi.com.

Drug-Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADMET prediction is a critical in silico screening step to assess a molecule's potential for oral bioavailability and to identify any potential liabilities.

A common starting point for assessing drug-likeness is Lipinski's Rule of Five nih.govyoutube.com. This rule establishes that poor oral absorption is more likely when a compound violates two or more of the following criteria: a molecular weight over 500 Da, a LogP value greater than 5, more than 5 hydrogen-bond donors, and more than 10 hydrogen-bond acceptors nih.govyoutube.com. Numerous computational studies on quinoline derivatives have shown that they generally possess acceptable drug-like properties according to Lipinski's rule researchgate.netbenthamdirect.comresearchgate.net.

Beyond Lipinski's rule, various computational tools and web servers like SWISS-ADME and admetSAR are used to predict a wider range of ADMET properties iscientific.org. These predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, potential for inhibiting cytochrome P450 (CYP) enzymes, and carcinogenicity. For instance, in silico studies on N-substituted quinoline 3-carbaldehyde hydrazone derivatives predicted good gastrointestinal absorption and oral bioavailability iscientific.org. Similarly, ADMET predictions for quinoline-1,4-quinone hybrids showed that most of the compounds could be administered orally and are not expected to be neurotoxic mdpi.com.

The table below presents a summary of predicted ADMET and drug-likeness parameters for representative classes of quinoline derivatives based on various in silico studies.

| Compound Class | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted GI Absorption | Oral Bioavailability |

| Quinoline-3-carboxamides mdpi.com | < 500 | < 5 | < 5 | < 10 | Good | High |

| Quinoline Hydrazones iscientific.org | Compliant with Lipinski's Rule | Compliant with Lipinski's Rule | Compliant with Lipinski's Rule | Compliant with Lipinski's Rule | Good | High |

| Quinoline-1,4-quinone Hybrids mdpi.com | < 500 | < 5 | < 5 | < 10 | Good | High |

| 2-Phenyl Quinoline-4-carboxamides pensoft.net | Generally Compliant | Generally Compliant | Generally Compliant | Generally Compliant | Favorable | Good |

These computational evaluations are crucial for filtering large libraries of compounds and prioritizing those with the highest probability of success in later stages of drug development.

Applications of Methyl Quinoline 3 Carboxylate in Advanced Materials Science

Corrosion Inhibition Studies

The protective effects of quinoline-3-carboxylate derivatives in preventing the corrosion of mild steel in acidic environments have been a subject of extensive research. These studies reveal that these organic compounds can act as effective corrosion inhibitors, a critical application in numerous industrial processes where acid solutions are used for cleaning, descaling, and oil well acidizing.

Research has demonstrated that certain quinoline-3-carboxylate derivatives can significantly impede the corrosion of mild steel. For instance, studies on methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate (P-1) and methyl 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate (P-2) in a 1 M HCl solution have shown substantial protective capabilities. nih.govbiosynth.com The inhibition efficiency of these compounds increases with their concentration, reaching a maximum at 1 mM. nih.govbiosynth.com

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to elucidate the mechanism of inhibition. Potentiodynamic polarization studies have indicated that these derivatives function as cathodic-type inhibitors. nih.govbiosynth.com The adsorption of these inhibitor molecules on the surface of the mild steel follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer that acts as a barrier to the corrosive environment. nih.govbiosynth.com

The effectiveness of these compounds as corrosion inhibitors is attributed to the presence of heteroatoms (nitrogen and oxygen) and aromatic rings in their molecular structure. These features facilitate the adsorption of the molecules onto the metal surface, thereby protecting it from the acidic medium.

Inhibition Efficiency of Quinoline-3-carboxylate Derivatives

| Compound | Concentration (mM) | Inhibition Efficiency (%) |

|---|---|---|

| P-1 | 1 | 89.8 |

| P-2 | 1 | 94.1 |

Role in Dye and Agrochemical Production

The quinoline (B57606) scaffold is a fundamental component in the synthesis of various dyes and agrochemicals. While direct applications of methyl quinoline-3-carboxylate in these industries are not extensively documented, the broader class of quinoline derivatives plays a significant role.

In the dye industry, quinoline-based compounds are used to create a range of colorants. For instance, novel quinoline-substituted pyrimidine (B1678525) heterocyclic azo dyes have been synthesized and evaluated for their dyeing performance on fabrics like cotton and silk. These dyes have been shown to exhibit a variety of hues with good to excellent fastness properties. The synthesis of such dyes often involves the chemical modification of a quinoline precursor, highlighting the versatility of this chemical family in developing new colorants.

In the realm of agrochemicals, quinoline derivatives, particularly 2-quinolones, are recognized for their potential applications in agricultural research. These compounds form the basis for developing new molecules with potential herbicidal, fungicidal, or insecticidal properties. The structural diversity of the quinoline ring system allows for the synthesis of a wide array of derivatives that can be screened for biological activity relevant to agriculture.

Applications in Materials Chemistry and Fluorescent Materials

The unique photophysical properties of the quinoline ring system have led to its extensive use in the development of fluorescent materials and sensors. Quinoline derivatives are known for their strong fluorescence, making them valuable components in the design of molecular probes for various analytical and imaging applications. nih.gov

The electron-donating and intense π–π* transitions in quinoline derivatives contribute to their use as selective fluorophores. nih.gov These properties are harnessed in the creation of fluorescent sensors for the detection of metal ions and other analytes. nih.gov For example, quinoline-based fluorescent probes have been successfully developed for the sensitive and selective detection of zinc ions (Zn²⁺). rsc.org

Furthermore, the versatility of the quinoline structure allows for the synthesis of dicarboxylic quinoline derivatives that exhibit interesting fluorescent properties, such as large Stokes shifts and good fluorescent quantum yields. These characteristics are desirable for applications in fluorescence-based physiological experiments. The ability to functionalize these small-molecule fluorophores makes them promising candidates for use as biocompatible fluorescent tags.

Research has also focused on creating quinoline-tagged fluorescent organic probes for sensing environmentally significant compounds like nitro-phenolics. rsc.org These probes can detect trace amounts of such compounds in aqueous media, demonstrating the potential of quinoline derivatives in environmental monitoring and analytical chemistry.

Mechanistic and Biological Activity Investigations of Methyl Quinoline 3 Carboxylate Derivatives

Antimicrobial Activities

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Derivatives of methyl quinoline-3-carboxylate have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The core quinoline (B57606) structure is a key pharmacophore that has been extensively modified to enhance its antibacterial potency and spectrum. Novel quinoline derivatives have been synthesized and shown to possess excellent in vitro and in vivo activity against these bacterial types.

Research has indicated that certain quinoline derivatives are highly active not only against Gram-negative bacteria, including Pseudomonas aeruginosa and Serratia species, but also against Gram-positive bacteria like Streptococci and methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications often focus on substitutions at various positions of the quinoline ring to optimize antibacterial effects. For instance, some synthesized quinoline-based compounds have shown potent effects against most tested Gram-positive and Gram-negative strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL.

The variation in antibacterial activity is often attributed to the nature of the substituents on the quinoline ring. It has been observed that derivatives are often more effective against Gram-positive bacteria than Gram-negative bacteria, a phenomenon potentially explained by the presence of the cytoplasmic membrane in Gram-negative bacteria which can impede the passage of these compounds.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Target Bacteria | Activity/MIC | Source |

|---|---|---|---|

| Quinolone coupled hybrid 5d | Gram-positive & Gram-negative strains | 0.125–8 μg/mL | |

| Various Quinoline Derivatives | Gram-positive bacteria (Streptococci, MRSA) & Gram-negative bacteria (Pseudomonas aeruginosa, Serratia) | High activity |

Anti-Tuberculosis Activity

The quinoline scaffold is a fundamental component of several compounds with significant anti-tuberculosis properties. Numerous synthetic and natural quinoline derivatives have been investigated for their efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Studies have profiled new arylated quinoline carboxylic acids (QCAs) that exhibit activity against both replicating and non-replicating Mtb. Through in vitro screening, specific QCA derivatives have been identified as potent inhibitors of Mtb. For instance, derivatives 7i and 7m, which feature specific substitutions at the C-2 and C-6 positions of the quinoline ring, have been highlighted as strong Mtb inhibitors.

Furthermore, some quinoline-based compounds have shown effectiveness against drug-resistant strains of Mtb. For example, compounds 7g and 13 maintained their anti-TB activity against rifampin, isoniazid, and streptomycin-resistant Mtb strains. The mechanism of action for many of these compounds is linked to the inhibition of essential mycobacterial enzymes.

Table 2: Anti-Tuberculosis Activity of Selected Quinoline Derivatives

| Compound/Derivative | Target | Activity/MIC | Source |

|---|---|---|---|

| QCA derivative 7i | Mycobacterium tuberculosis | Potent Inhibitor | |

| QCA derivative 7m | Mycobacterium tuberculosis | Potent Inhibitor | |

| Compound 7g | Replicating Mtb | 0.77 μM | |

| Compound 13 | Replicating Mtb | 0.95 μM |

Antifungal Properties

Quinoline derivatives have also been recognized for their antifungal capabilities. The 8-hydroxyquinoline (B1678124) and its metal complexes, for example, have a long history as antifungal agents. The quinoline structure is present in a variety of natural and synthetic compounds that exhibit antifungal activity, marking it as a "privileged structure" in the development of antifungal medications.

Research has explored the design of new quinoline-based antifungals, with studies indicating their potential to target essential fungal enzymes. For instance, some derivatives have been evaluated for their activity against significant plant pathogenic fungi like Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, and Sclerotinia sclerotiorum.

In one study, a derivative designated as Ac12 demonstrated potent activity against S. sclerotiorum and B. cinerea with EC50 values of 0.52 and 0.50 μg/mL, respectively. This activity was superior to that of the lead compound and some commercial fungicides. The proposed mechanism for some of these compounds involves causing abnormal morphology of the cell membrane, leading to increased permeability and the release of cellular contents.

Table 3: Antifungal Activity of a Selected Quinoline Derivative

| Compound/Derivative | Target Fungi | EC50 Value | Source |

|---|---|---|---|

| Ac12 | Sclerotinia sclerotiorum | 0.52 μg/mL | |

| Ac12 | Botrytis cinerea | 0.50 μg/mL |

Inhibition of Microbial DNA Gyrase

A primary mechanism through which many quinoline derivatives exert their antimicrobial effect is the inhibition of bacterial DNA gyrase. This enzyme is a type II topoisomerase that is crucial for bacterial DNA replication, transcription, repair, and recombination, making it an excellent target for antimicrobial agents. Synthetic quinoline derivatives have been successfully utilized as anti-tubercular drugs by targeting this enzyme.

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrA subunit is involved in the cleavage and relegation of DNA, while the GyrB subunit is responsible for ATP hydrolysis that powers the enzyme's function. Some quinoline-based compounds have been shown to inhibit the supercoiling activity of DNA gyrase.

For example, certain arylated quinoline carboxylic acids have demonstrated inhibitory activity against Mtb DNA gyrase. Docking models have further supported these findings, showing a good correlation with in vitro results. The development of novel quinoline derivatives often aims to create potent inhibitors of both DNA gyrase and another essential enzyme, topoisomerase IV.

Anticancer / Antiproliferative Properties

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., A549, MCF-7, HT29, K562)

The quinoline scaffold is a prominent feature in a variety of compounds exhibiting a wide range of pharmacological activities, including anticancer properties. Derivatives of quinoline-3-carboxylate have been synthesized and evaluated for their antiproliferative effects against several human cancer cell lines.

Studies have shown that certain quinoline derivatives can induce cytotoxicity in cell lines such as A549 (lung cancer), MCF-7 (breast cancer), HT29 (colon cancer), and K562 (leukemia). For instance, some newly synthesized quinoline-3-carboxylate derivatives exhibited micromolar inhibition against MCF-7 and K562 cell lines. Specifically, compounds 4m and 4n showed potent activity against the MCF-7 cell line with an IC50 value of 0.33 µM, while compounds 4k and 4m were effective against the K562 cell line with an IC50 value of 0.28 µM. The anticancer mechanism of these compounds has been linked to the upregulation of intrinsic apoptosis pathways.

Other research has also highlighted the cytotoxic potential of different quinoline derivatives. For example, a series of morpholine-substituted quinazoline (B50416) derivatives were tested against A549 and MCF-7 cell lines, with some compounds showing significant cytotoxic activity. Similarly, other studies have investigated the antiproliferative effects of novel quinoline compounds on HT29 cells.

Table 4: In Vitro Cytotoxicity of Selected Quinoline-3-Carboxylate Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| 4m | MCF-7 | 0.33 µM | |

| 4n | MCF-7 | 0.33 µM | |

| 4k | K562 | 0.28 µM | |

| 4m | K562 | 0.28 µM |

Induction of Apoptosis in Cancer Cells

Derivatives of methyl quinoline-3-carboxylate have demonstrated notable efficacy in inducing apoptosis, a programmed cell death mechanism, in various cancer cell lines. Research has shown that the anticancer activities of certain quinoline-3-carboxylate derivatives are mediated through the up-regulation of intrinsic apoptosis pathways. semanticscholar.org

A series of synthesized quinoline-3-carboxylate derivatives exhibited significant antiproliferative activity against MCF-7 (human breast adenocarcinoma) and K562 (human myelogenous leukemia) cell lines. semanticscholar.org Notably, compounds 4m and 4n showed potent activity against the MCF-7 cell line with an IC50 value of 0.33µM. semanticscholar.org In the K562 cell line, compounds 4k and 4m were particularly effective, with an IC50 value of 0.28µM. semanticscholar.org

Further studies on other quinoline derivatives have reinforced the role of apoptosis in their anticancer mechanism. For instance, bis-quinoline compounds 2a-c were found to be potent inducers of apoptosis in U937 leukemia cells. mdpi.com Their mechanism of action was confirmed through the observation of high sub-G1 peaks in cell cycle analysis, as well as the induction of caspase 3 activation and positive annexin-V-FITC staining. mdpi.com The compound 2a was particularly effective, inducing up to a 62% sub-G1 peak after 48 hours of treatment. mdpi.com Another novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), induced cytotoxicity in HepG2, HCT-116, MCF-7, and A549 cancer cell lines with IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively, through the up-regulation of apoptotic proteins like caspase-3 and p53. mdpi.com

The following table summarizes the cytotoxic activity of selected quinoline-3-carboxylate derivatives.

| Compound | Cell Line | IC50 (µM) |

| 4m | MCF-7 | 0.33 |

| 4n | MCF-7 | 0.33 |

| 4k | K562 | 0.28 |

| 4m | K562 | 0.28 |

| 3h | A549 | 1.53 |

| 3k | A549 | 1.38 |

| 3t | A549 | 2.36 |

| 3h | HT29 | 1.50 |

| 3k | HT29 | 0.77 |

| 3t | HT29 | 0.97 |

Modulation of Signaling Pathways in Cancer Progression

Methyl quinoline-3-carboxylate derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cancer progression. These compounds can act as inhibitors of crucial enzymes such as receptor tyrosine kinases (RTKs), which play a significant role in tumor growth and survival. nih.gov

Several quinoline derivatives have been identified as potent inhibitors of c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR), all of which are pivotal in carcinogenic pathways like the PI3K/AkT/mTOR and Ras/Raf/MEK cascades. nih.gov For instance, quinoline-3-carboxylic acid derivatives 58 and 59 have demonstrated inhibitory activity against VEGFR-2 with IC50 values of 1.2 µM and 2.5 µM, and against VEGFR-3 with IC50 values of 0.53 µM and 0.35 µM, respectively. nih.gov

In the context of the PI3K/mTOR pathway, imidazo[4,5-c]quinoline derivatives have shown promise. Compound 39 from this series was found to be a potent inhibitor with an mTOR IC50 of 1.4 µM and a PI3Kα IC50 of 0.9 µM. nih.gov Another quinoline derivative, 40 , was identified as a selective and effective inhibitor of PI3Kδ, exhibiting an IC50 value of 1.9 nM. nih.gov Furthermore, a novel hit compound, 42 , containing a pyrazino[2,3-c]quinolin-2(1H)-one scaffold, was identified as an mTOR inhibitor with an IC50 of 31 nM. nih.gov

The table below details the inhibitory activity of various quinoline derivatives on key signaling proteins.

| Compound | Target | IC50 |

| 58 | VEGFR-2 | 1.2 µM |

| 59 | VEGFR-2 | 2.5 µM |

| 58 | VEGFR-3 | 0.53 µM |

| 59 | VEGFR-3 | 0.35 µM |

| 27 | c-Met | 19 nM |

| 28 | c-Met | 64 nM |

| 39 | mTOR | 1.4 µM |

| 39 | PI3Kα | 0.9 µM |

| 40 | PI3Kδ | 1.9 nM |

| 42 | mTOR | 31 nM |

Inhibition of Topoisomerase II

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and chromosome segregation. Topoisomerase II, in particular, is a well-established target for a number of anticancer drugs. Certain derivatives of methyl quinoline-3-carboxylate have been investigated for their potential to inhibit this crucial enzyme.

A novel series of pyrazolo[4,3-f]quinoline derivatives were designed and synthesized with the aim of targeting topoisomerase I/IIα. nih.gov Among the synthesized compounds, compound 2E demonstrated significant inhibitory activity against topoisomerase IIα. nih.gov In an in vitro assay, compound 2E inhibited 88.3% of the enzyme's catalytic activity at a concentration of 100 µM, which was comparable to the activity of the well-known topoisomerase II inhibitor, etoposide (B1684455) (89.6% inhibition). nih.gov This highlights the potential of the pyrazolo[4,3-f]quinoline scaffold in developing new topoisomerase II inhibitors.

Another study reported on a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), which has been shown to act as a topoisomerase II inhibitor. mdpi.com This compound's ability to bind to DNA and impede the function of topoisomerase II is linked to its cytotoxic activities. mdpi.com

The following table presents the topoisomerase IIα inhibitory activity of selected pyrazolo[4,3-f]quinoline derivatives.

| Compound | Concentration (µM) | % Inhibition of Topoisomerase IIα |

| 2E | 100 | 88.3 |

| Etoposide (Control) | 100 | 89.6 |

Impact on c-Myc/Max/DNA Complex Formation